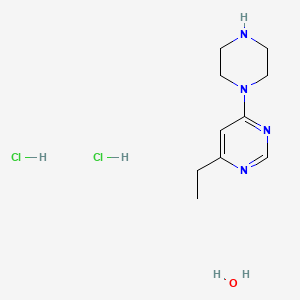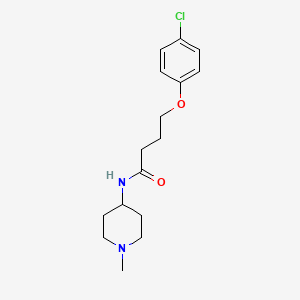![molecular formula C18H19N5O2 B5907068 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide, also known as Lapatinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib is a potent inhibitor of EGFR and HER2, which play important roles in cancer cell growth and proliferation.
作用機序
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide inhibits the activity of EGFR and HER2 by binding to the intracellular tyrosine kinase domain of these receptors. This prevents the phosphorylation of downstream signaling molecules, which are involved in cancer cell growth and proliferation. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and proliferation, induce apoptosis in cancer cells, and inhibit the formation of new blood vessels, which are necessary for tumor growth. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been shown to enhance the effectiveness of other cancer drugs, such as paclitaxel and capecitabine.
実験室実験の利点と制限
One advantage of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide is that it has been extensively studied for its potential in cancer treatment, and there is a large body of research on its mechanism of action and effectiveness. However, one limitation of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide is that it can have off-target effects on other tyrosine kinases, which can lead to toxicity and adverse effects.
将来の方向性
There are a number of future directions for research on 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide. One area of research is the development of new formulations of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide that can improve its bioavailability and effectiveness. Another area of research is the identification of biomarkers that can predict the response to 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide in different types of cancer. Additionally, there is ongoing research on the use of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide in combination therapy with other cancer drugs, as well as in the treatment of other types of cancer.
合成法
The synthesis of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with 4-(3-bromopropoxy)aniline to form 4-(3-bromopropoxy)-3-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction of the resulting amine with 2-chloro-N-(3-chloro-4-(3-fluoro-4-methoxyphenylamino)phenyl)acetamide to form 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide.
科学的研究の応用
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of HER2-positive breast cancer, as well as in the treatment of other types of cancer, including non-small cell lung cancer, ovarian cancer, and head and neck cancer. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been studied for its potential in combination therapy with other cancer drugs, such as paclitaxel and capecitabine.
特性
IUPAC Name |
4-[[4-(3-hydroxypropylamino)quinazolin-2-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c19-16(25)12-6-8-13(9-7-12)21-18-22-15-5-2-1-4-14(15)17(23-18)20-10-3-11-24/h1-2,4-9,24H,3,10-11H2,(H2,19,25)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQJLDDRWRJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)

![N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907031.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5907040.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)
![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)